molecular formula C9H8BrIO2 B8212938 Methyl 2-(5-bromo-2-iodophenyl)acetate

Methyl 2-(5-bromo-2-iodophenyl)acetate

Cat. No.: B8212938
M. Wt: 354.97 g/mol
InChI Key: LFJLRIOTNNNANK-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-iodophenyl)acetate (CAS 1261558-66-0) is a high-purity halogenated synthetic building block specifically designed for advanced organic synthesis and pharmaceutical research. This compound features both bromo and iodo substituents on its phenyl ring, making it an exceptionally versatile intermediate for constructing complex molecular architectures through sequential cross-coupling reactions. The molecular structure is characterized by the formula C9H8BrIO2 with a molecular weight of 354.97 g/mol . The primary research value of this compound lies in its application in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has emerged as a fundamental method for carbon-carbon bond formation in synthetic chemistry . The presence of two different halogen atoms (bromine and iodine) at the 5- and 2-positions of the phenyl ring respectively enables regioselective functionalization, allowing researchers to sequentially modify the scaffold at specific sites. The electron-withdrawing ester group further enhances its reactivity profile while providing an additional handle for further synthetic transformations. In pharmaceutical research, this compound serves as a key precursor in the development of therapeutic agents, particularly those containing biphenyl or heterobiaryl motifs. The structural features of this molecule make it valuable for creating targeted compounds for biological evaluation, including potential agents with antithrombolytic activity . Researchers utilize this building block in medicinal chemistry programs aimed at developing novel small molecule therapeutics, where its halogenated structure allows for efficient diversification into compound libraries for structure-activity relationship studies. The compound is provided with a guaranteed purity of ≥98% and is accompanied by complete analytical data including NMR, and Mass spectrometry to ensure batch-to-batch consistency and research reproducibility . Proper handling requires use of personal protective equipment and adequate ventilation due to potential irritation effects . This product is intended strictly for research and development purposes in laboratory settings only and is not certified for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

methyl 2-(5-bromo-2-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJLRIOTNNNANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-bromo-2-iodophenyl)acetate can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination and iodination of precursor compounds, followed by esterification to form the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl acetates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromo-2-iodophenyl)acetate has been investigated for its potential as a precursor in the synthesis of biologically active compounds. The presence of both bromine and iodine atoms in its structure enhances its reactivity, making it a valuable intermediate in drug development.

Synthesis of Bioactive Molecules

The compound serves as a building block for synthesizing various indoline derivatives, which have demonstrated anti-inflammatory properties. For instance, indoline-based compounds derived from this compound have shown efficacy as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, enzymes involved in inflammatory processes . This multitarget approach is promising for developing treatments for conditions like asthma and other inflammatory diseases.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of derivatives synthesized from this compound. In vivo studies have indicated that these compounds can significantly reduce levels of leukotrienes, which are mediators of inflammation, thereby alleviating symptoms associated with inflammatory diseases .

Organic Synthesis

The compound is also utilized in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, making it suitable for creating complex molecular architectures.

Reaction Mechanisms

The reactions involving this compound often leverage its electrophilic nature. For instance, it can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Case Studies

Several case studies demonstrate the utility of this compound in research:

Study Focus Findings
Study on Indoline Derivatives Anti-inflammatory propertiesCompounds showed dual inhibition of 5-lipoxygenase and soluble epoxide hydrolase with significant efficacy in murine models of asthma and peritonitis.
Synthesis of Benzopyran–Phenylpropanoid Hybrids Organic synthesisThis compound was successfully used as a precursor to synthesize complex hybrids with potential pharmacological activities.
Investigation of N-(5-Bromo-2-iodophenyl)-N-methylcyclopentanecarboxamide Structural analysisThe compound was characterized for its dimeric associations, providing insights into its molecular interactions and stability.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2-iodophenyl)acetate involves its reactivity towards various chemical reagents. The presence of bromine and iodine atoms makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Halogen Position and Type

  • Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS 220801-66-1) :

    • Substitutes iodine with a hydroxyl group at the 2-position.
    • Lower molecular weight (245.07 g/mol vs. ~330 g/mol for the target compound) and reduced steric bulk.
    • Exhibits hydrogen bonding via the hydroxyl group, influencing crystal packing .
  • Methyl 2-(4-bromophenyl)acetate (CAS 71783-54-5) : Bromine at the 4-position instead of 5-bromo-2-iodo.
  • Methyl 2-(3-bromophenyl)acetate (CAS 150529-73-0) :

    • Bromine at the 3-position alters electronic effects on the phenyl ring, affecting conjugation and reaction pathways.

Functional Group Variations

  • Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate :

    • Incorporates a benzofuran ring system with sulfinyl and bromo substituents.
    • Crystal packing stabilized by C–H⋯O hydrogen bonds and C–H⋯π interactions, contrasting with halogen bonding in the target compound.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Interactions
Methyl 2-(5-bromo-2-iodophenyl)acetate* C₉H₈BrIO₂ ~330.97 N/A N/A Halogen bonding, van der Waals
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate C₉H₉BrO₃ 245.07 317.1 1.562 O–H⋯O hydrogen bonds
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 N/A N/A C–H⋯O hydrogen bonds
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₂H₁₁BrO₄S 331.18 N/A N/A C–H⋯O, C–H⋯π interactions

*Estimated properties based on analogs.

Biological Activity

Methyl 2-(5-bromo-2-iodophenyl)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and iodine substituents on the phenyl ring, which significantly influence its biological activity. The molecular formula is C9H8BrI O2.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. The halogenated structure often enhances lipophilicity and alters receptor binding affinity, which can lead to increased potency against certain biological pathways.

Antimicrobial Activity

Halogenated compounds, including those with bromine and iodine, have been shown to exhibit antimicrobial properties. This compound may possess similar characteristics, potentially serving as an antimicrobial agent against drug-resistant strains. In studies involving various halogenated compounds, it was noted that the presence of halogens can enhance the efficacy of antimicrobial agents by disrupting bacterial cell membranes or inhibiting essential enzymes .

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of halogenated phenylacetates have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, studies utilizing human breast cancer cell lines reported IC50 values indicating effective cytotoxicity at micromolar concentrations. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the halogen substituents significantly affect the biological activity of this compound. For instance, replacing bromine with other halogens or altering the position of substituents on the phenyl ring can lead to variations in receptor binding affinity and biological efficacy .

Data Table: Biological Activity Summary

Biological ActivityAssessed ModelObserved EffectReference
AntimicrobialBacterial strainsEffective against drug-resistant bacteria
AnticancerHuman breast cancer cellsInduction of apoptosis (IC50 ~10 µM)
Receptor BindingVarious receptorsAltered binding affinity with halogen substitutions

Q & A

Basic Research Questions

Q. What are the recommended crystallographic refinement methods for determining the crystal structure of methyl 2-(5-bromo-2-iodophenyl)acetate?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Initial structure solutions can employ direct methods via SHELXS or SHELXD. For high-resolution data, perform iterative refinement of atomic coordinates, displacement parameters, and occupancy factors. Validate geometric parameters (bond lengths, angles) using the Cambridge Structural Database (CSD) to ensure chemical plausibility .

Q. How can spectroscopic techniques (FTIR, NMR) be optimized to characterize this compound?

  • Methodological Answer : For NMR (¹H/¹³C), use deuterated solvents (e.g., CDCl₃) and reference TMS for chemical shifts. Assign signals by comparing coupling patterns (e.g., aromatic protons in the 6.5–8.5 ppm range). For FTIR, focus on functional groups: ester C=O (~1740 cm⁻¹), aryl halide C-Br (~550 cm⁻¹), and C-I (~500 cm⁻¹). Cross-validate with computational methods (e.g., DFT-based IR predictions) to resolve overlapping peaks .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) using acetonitrile/water gradients. Validate purity (>98%) via mass spectrometry (ESI-MS or EI-MS) for molecular ion confirmation. Calculate LogD (pH 5.5–7.4) and polar surface area using software like JChem to predict solubility and chromatographic behavior .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer : Use fume hoods for all synthetic steps due to volatile intermediates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store halogenated waste separately in labeled containers for professional disposal. Monitor air quality for iodine vapor using activated carbon filters .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing halogenated intermediates of this compound?

  • Methodological Answer : Optimize Ullmann coupling or Suzuki-Miyaura reactions for introducing iodine/bromine. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in anhydrous DMF. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1). For regioselective iodination, employ N-iodosuccinimide (NIS) under controlled temperature (0–25°C) .

Q. What strategies resolve discrepancies in crystallographic data, such as anomalous thermal parameters or disorder?

  • Methodological Answer : Apply twin refinement (via TWIN/BASF in SHELXL) for twinned crystals. For disordered atoms (e.g., ester groups), use PART instructions to model split positions. Validate against Fo-Fc maps and apply restraints (e.g., SIMU/ISOR) to stabilize refinement. Cross-check with spectroscopic data to confirm molecular geometry .

Q. How do steric and electronic effects influence the reactivity of the 5-bromo-2-iodophenyl moiety in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and identify electron-deficient regions. Experimentally, compare reaction rates with Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) under varying temperatures. Use X-ray crystallography () to correlate substituent orientation with steric hindrance in transition states .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in medicinal chemistry?

  • Methodological Answer : Synthesize analogues (e.g., replacing Br/I with CF₃ or NO₂) and assay biological activity (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases). Validate SAR trends via QSAR models incorporating Hammett σ constants and steric descriptors .

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